AD-mix-a (Technical Grade)
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Overview
Description
AD-mix-a (Technical Grade) is a reagent commonly used in organic chemistry, particularly in the Sharpless Asymmetric Dihydroxylation reactions. . It is widely used for its ability to facilitate the addition of hydroxyl groups to alkenes in a highly enantioselective manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
AD-mix-a is prepared by combining its individual components in specific proportions. The mixture typically includes:
- Potassium carbonate
- Potassium ferricyanide
- Potassium osmate dihydrate
- (DHQ)2PHAL (a chiral ligand)
The preparation involves dissolving these components in water and allowing them to react under controlled conditions to form the final reagent .
Industrial Production Methods
In industrial settings, the production of AD-mix-a follows similar principles but on a larger scale. The components are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AD-mix-a is primarily used in oxidation reactions, specifically the asymmetric dihydroxylation of alkenes. This reaction involves the addition of two hydroxyl groups to an alkene, resulting in the formation of a diol .
Common Reagents and Conditions
The reaction typically requires the presence of an alkene substrate, AD-mix-a, and water. The reaction is carried out at room temperature, and the pH is adjusted to optimize the reaction conditions .
Major Products
The major products of the reactions involving AD-mix-a are diols, which are compounds containing two hydroxyl groups. These diols are often formed with high enantioselectivity, meaning that one enantiomer is produced preferentially over the other .
Scientific Research Applications
AD-mix-a has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and other fine chemicals
Biology: AD-mix-a is used in the study of enzyme mechanisms and the synthesis of biologically active molecules
Medicine: While AD-mix-a itself is not used directly in medicine, the compounds synthesized using this reagent have potential therapeutic applications
Industry: AD-mix-a is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
AD-mix-a exerts its effects through the Sharpless Asymmetric Dihydroxylation reaction. The chiral ligand (DHQ)2PHAL coordinates with the osmium center, creating a chiral environment that facilitates the enantioselective addition of hydroxyl groups to the alkene substrate. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol product .
Comparison with Similar Compounds
AD-mix-a is often compared with AD-mix-β, another reagent used in asymmetric dihydroxylation reactions. The primary difference between the two is the chiral ligand used:
AD-mix-a: Contains the chiral ligand (DHQ)2PHAL
AD-mix-β: Contains the chiral ligand (DHQD)2PHAL
Both reagents are used for similar purposes, but they may exhibit different selectivities and reactivities depending on the specific substrate and reaction conditions .
Conclusion
AD-mix-a (Technical Grade) is a versatile reagent widely used in organic synthesis, particularly for the Sharpless Asymmetric Dihydroxylation reactions. Its ability to facilitate highly enantioselective reactions makes it an invaluable tool in the synthesis of chiral compounds, with applications spanning chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C55H67FeK5N12O7 |
---|---|
Molecular Weight |
1259.5 g/mol |
InChI |
InChI=1S/C48H54N6O4.6CH2N.CH2O3.Fe.5K/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42;6*1-2;2-1-4-3;;;;;;/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3;6*1-2H;1,3H;;;;;;/q;6*-1;;+6;;;;;+1/p-1/t29-,30+,31-,32+,43-,44-,45-,46-;;;;;;;;;;;;;/m1............./s1 |
InChI Key |
XDJHFHZVOVAZDF-AHRKCFNPSA-M |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.C(=O)O[O-].[K].[K].[K+].[K][K].[Fe+6] |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.C(=O)O[O-].[K].[K].[K+].[K][K].[Fe+6] |
Origin of Product |
United States |
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